molecular formula C15H13ClO4 B6405795 4-Chloro-3-(3,5-dimethoxyphenyl)benzoic acid, 95% CAS No. 1261969-85-0

4-Chloro-3-(3,5-dimethoxyphenyl)benzoic acid, 95%

Cat. No.: B6405795
CAS No.: 1261969-85-0
M. Wt: 292.71 g/mol
InChI Key: AZDZOQBGUHJSOZ-UHFFFAOYSA-N
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Description

4-Chloro-3-(3,5-dimethoxyphenyl)benzoic acid, 95% (4-Cl-3-DMPBA) is a synthetic compound derived from benzoic acid and is used in various scientific research applications. It is a white crystalline solid with a molecular weight of 254.61 g/mol and a melting point of 175-177°C. 4-Cl-3-DMPBA is highly soluble in dimethyl sulfoxide (DMSO) and is used in laboratory experiments as a reagent, intermediate, and catalyst. It is also used in the synthesis of various compounds and drugs.

Scientific Research Applications

4-Chloro-3-(3,5-dimethoxyphenyl)benzoic acid, 95% is used in various scientific research applications. It is used as a reagent in the synthesis of various compounds, such as pharmaceuticals, pesticides, and dyes. It is also used as an intermediate in the synthesis of various drugs, such as antifungal agents and anti-inflammatory drugs. Additionally, it is used as a catalyst in the synthesis of various organic compounds.

Mechanism of Action

4-Chloro-3-(3,5-dimethoxyphenyl)benzoic acid, 95% is an organic compound that can act as an acid or a base, depending on the pH of the solution. At low pH, it acts as an acid and can react with other compounds to form salts. At high pH, it acts as a base and can react with other compounds to form esters.
Biochemical and Physiological Effects
4-Chloro-3-(3,5-dimethoxyphenyl)benzoic acid, 95% is not known to have any adverse biochemical or physiological effects. It is non-toxic and non-irritating and has been used in laboratory experiments without any reported side effects.

Advantages and Limitations for Lab Experiments

4-Chloro-3-(3,5-dimethoxyphenyl)benzoic acid, 95% has several advantages for use in laboratory experiments. It is highly soluble in DMSO, making it easy to use in a variety of experiments. Additionally, it is non-toxic and non-irritating, making it safe for use in laboratory experiments. The main limitation of 4-Chloro-3-(3,5-dimethoxyphenyl)benzoic acid, 95% is its limited availability, as it is not widely available in commercial quantities.

Future Directions

The future of 4-Chloro-3-(3,5-dimethoxyphenyl)benzoic acid, 95% is promising, as it has a wide range of applications in scientific research. It can be used in the synthesis of various compounds, such as pharmaceuticals, pesticides, and dyes. Additionally, it can be used as a catalyst in the synthesis of various organic compounds. Furthermore, it can be used as an intermediate in the synthesis of various drugs, such as antifungal agents and anti-inflammatory drugs.

Synthesis Methods

4-Chloro-3-(3,5-dimethoxyphenyl)benzoic acid, 95% can be synthesized using a two-step process. The first step involves the reaction of 3-chloro-4-hydroxybenzoic acid and 3,5-dimethoxybenzaldehyde in an aqueous solution of sodium hydroxide. The second step involves the reaction of the resulting product with aqueous hydrochloric acid. The overall yield of 4-Chloro-3-(3,5-dimethoxyphenyl)benzoic acid, 95% is approximately 95%.

Properties

IUPAC Name

4-chloro-3-(3,5-dimethoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO4/c1-19-11-5-10(6-12(8-11)20-2)13-7-9(15(17)18)3-4-14(13)16/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDZOQBGUHJSOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=C(C=CC(=C2)C(=O)O)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80690882
Record name 6-Chloro-3',5'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261969-85-0
Record name 6-Chloro-3',5'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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